CU-CPT17e - 2109805-75-4

CU-CPT17e

Catalog Number: EVT-3165554
CAS Number: 2109805-75-4
Molecular Formula: C27H24N2O8
Molecular Weight: 504.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of CU-CPT17e involves several key steps that optimize its pharmacological properties. The compound was developed through high-throughput screening methods, which identified it as a potent agonist for Toll-like receptors. The synthetic route typically includes the following stages:

  1. Initial Screening: A diverse library of compounds was screened for activity against Toll-like receptors, particularly focusing on their ability to induce cytokine production in human monocyte THP-1 cells.
  2. Chemical Modifications: Following initial identification, structural modifications were made to enhance selectivity and potency. This involved altering functional groups and optimizing molecular interactions with the receptor binding sites.
  3. Characterization and Testing: The synthesized compound underwent rigorous testing to confirm its activity and efficacy in various biological assays, including cytokine release and cell proliferation studies.

The synthesis parameters include reaction conditions such as temperature, solvent choice, and reaction time, which are critical for achieving the desired yield and purity of CU-CPT17e.

Molecular Structure Analysis

CU-CPT17e features a complex molecular structure that is essential for its function as a Toll-like receptor agonist. The structure consists of multiple functional groups that facilitate binding to the receptor sites. Key aspects of its molecular structure include:

  • Hydrophobic Regions: These regions are crucial for binding interactions with the hydrophobic pockets of the Toll-like receptors.
  • Functional Groups: Specific functional groups are designed to interact with amino acid residues at the receptor's active site, enhancing binding affinity.
  • Conformation: The three-dimensional conformation of CU-CPT17e is optimized for effective receptor engagement, which is vital for triggering downstream signaling pathways.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to elucidate the detailed structure of CU-CPT17e.

Chemical Reactions Analysis

CU-CPT17e participates in several chemical reactions that are integral to its mechanism of action as an agonist. These reactions primarily involve:

  • Binding Interactions: CU-CPT17e binds to Toll-like receptors through non-covalent interactions such as hydrogen bonds and hydrophobic interactions.
  • Cytokine Induction: Upon binding, CU-CPT17e activates signaling cascades that lead to the production of pro-inflammatory cytokines, which are essential for immune response modulation.
  • Cell Cycle Regulation: The compound has been shown to influence cell cycle dynamics in cancer cells, inducing apoptosis and inhibiting proliferation through specific signaling pathways.

The detailed kinetics of these reactions can vary depending on the cellular context and the presence of other modulators.

Mechanism of Action

The mechanism of action of CU-CPT17e involves its interaction with Toll-like receptors, leading to a cascade of immune responses:

  1. Receptor Activation: CU-CPT17e binds specifically to Toll-like receptors 3, 8, and 9, triggering conformational changes that initiate downstream signaling.
  2. Cytokine Release: This activation results in the production and release of various cytokines such as interferons and tumor necrosis factor-alpha, which play critical roles in immune response.
  3. Immune Cell Recruitment: The cytokines produced enhance the recruitment and activation of immune cells, including natural killer cells and cytotoxic T lymphocytes, contributing to antitumor immunity.

Studies have shown that CU-CPT17e can significantly hinder cancer cell proliferation by inducing apoptosis and blocking cell cycle progression at specific phases.

Physical and Chemical Properties Analysis

CU-CPT17e exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 Da, which influences its bioavailability.
  • Solubility: The compound has moderate solubility in aqueous solutions, which is critical for its pharmacological effectiveness.
  • Stability: Stability studies indicate that CU-CPT17e maintains its activity under physiological conditions for extended periods.

These properties are essential for determining dosing regimens and delivery methods in therapeutic applications.

Applications

CU-CPT17e has significant potential applications in various scientific fields:

  • Cancer Immunotherapy: Its ability to activate multiple Toll-like receptors makes it a promising candidate for enhancing antitumor immunity in clinical settings.
  • Vaccine Development: As an adjuvant, CU-CPT17e can be used to boost immune responses in vaccine formulations.
  • Autoimmune Disease Treatment: By modulating immune responses, it may also have applications in treating autoimmune conditions where immune regulation is necessary.

Ongoing research continues to explore these applications further, with clinical trials assessing its efficacy and safety profiles in humans.

Introduction to CU-CPT17e as a Multi-Toll-like Receptor Agonist

CU-CPT17e (chemical name: 4-[(2,4-dinitrophenyl)methoxy]-2-[(4-[(2,4-dinitrophenyl)methoxy]phenoxy)methyl]oxepane-3,5-dione; CAS: 2109805-75-4) represents a pioneering class of synthetic small molecules engineered for simultaneous activation of multiple Toll-like receptors (TLRs). With a molecular weight of 504.49 g/mol and molecular formula C₂₇H₂₄N₂O₈, this nitroaromatic compound is characterized by two symmetric dinitrophenyl rings linked through an oxepane-dione core [1] [5]. Its structural complexity enables unique interactions with intracellular TLRs, distinguishing it from conventional natural TLR ligands. As the first rationally designed multi-TLR agonist, CU-CPT17e specifically targets TLR3, TLR8, and TLR9—pattern recognition receptors predominantly located in endosomal compartments that recognize nucleic acid motifs from pathogens and damaged host cells [2] [9]. This trifunctional activation profile positions CU-CPT17e at the forefront of innovative immunomodulatory approaches, bridging innate and adaptive immunity through coordinated receptor engagement.

Table 1: Chemical and Biological Profile of CU-CPT17e

PropertySpecification
Chemical FormulaC₂₇H₂₄N₂O₈
Molecular Weight504.49 g/mol
CAS Number2109805-75-4
TLR TargetsTLR3, TLR8, TLR9
Solubility5 mg/mL in DMSO (9.91 mM)
Primary Biological EffectsNF-κB activation, cytokine induction, apoptosis
Anticancer ActivityHeLa cell inhibition (IC₅₀ = 2.71 μM at 72 hrs)

Historical Context of TLR Agonists in Immunomodulation

The therapeutic exploration of TLR agonists spans over five decades, originating with empirical observations of bacterial components' antitumor effects. Early immunomodulators like Bacillus Calmette-Guérin (BCG), approved for bladder cancer in 1970, demonstrated clinical utility but lacked mechanistic specificity. The molecular identification of TLRs in the 1990s revolutionized this field, enabling targeted development of synthetic agonists [6]. Single-TLR agonists subsequently emerged, including:

  • Imiquimod (TLR7 agonist): FDA-approved for actinic keratosis and basal cell carcinoma (1997)
  • Monophosphoryl lipid A (TLR4 agonist): Incorporated in HPV and COVID-19 vaccines
  • Poly(I:C) (TLR3 agonist): Investigated in >30 clinical trials for cancer immunotherapy

However, these single-pathway activators face limitations due to compensatory immunosuppressive mechanisms and restricted cytokine profiles. The historical progression culminated in the deliberate design of multi-TLR agonists, addressing the natural synergy observed during polymicrobial infections. CU-CPT17e emerged from this paradigm shift through high-throughput screening of >100,000 compounds at Yale University, followed by medicinal chemistry optimization [2]. Its discovery represents the first small molecule simultaneously engaging TLR3, TLR8, and TLR9, overcoming the pharmaceutical challenges of combining multiple ligand classes into a single chemical entity [9].

Table 2: Evolution of TLR-Targeted Immunotherapeutics

Agonist ClassRepresentative AgentsTherapeutic LimitationsDevelopment Era
Empirical PreparationsBCG, Coley's toxinsNonspecific inflammation, toxicityPre-1990s
Single-TLR AgonistsImiquimod (TLR7), MPLA (TLR4)Limited cytokine breadth, compensatory pathways1990s-2010s
Natural Multi-TLR StimuliWhole pathogens, viral vectorsSafety concerns, manufacturing complexity2000s-present
Synthetic Multi-TLR AgonistsCU-CPT17e (TLR3/8/9)Optimized specificity and manufacturability2017-present

Rationale for Multi-TLR Targeting in Therapeutic Development

The biological imperative for multi-TLR targeting stems from the hierarchical organization of innate immune responses. Single TLR activation often initiates self-limiting signaling due to negative feedback loops like IRAK-M induction and TLR degradation. In contrast, combinatorial TLR engagement generates synergistic cytokine milieus essential for effective antigen presentation and T-cell priming [6]. CU-CPT17e capitalizes on this principle through:

  • Spatiotemporal Coordination: By co-activating TLR3 (dsRNA sensor), TLR8 (ssRNA sensor), and TLR9 (CpG DNA sensor), CU-CPT17e mimics the multifaceted immune recognition of actual pathogens. This triggers simultaneous MyD88-dependent (TLR8/9) and TRIF-dependent (TLR3) signaling, inducing broader transcriptional programs than single agonists [2].
  • Overcoming Tumor Resistance Mechanisms: Tumors frequently downregulate individual TLRs to evade immune detection. CU-CPT17e's multi-receptor targeting maintains efficacy even with partial TLR loss, as demonstrated by its sustained NF-κB activation in TLR9-deficient cell lines [2] [5].
  • Cytokine Synergy: In human monocytic THP-1 cells, CU-CPT17e induces 12-fold higher IFN-γ production compared to poly(I:C) (TLR3 agonist) alone, alongside robust IL-12p70 and TNF-α secretion [2]. This tri-cytokine profile is critical for antitumor CD8⁺ T-cell responses and NK cell activation.

Beyond immune modulation, CU-CPT17e exhibits direct anticancer activity through dual-pathway growth inhibition:

  • Apoptosis Induction: Treatment (40 μM, 24h) increases apoptotic HeLa cells by 17% through caspase-3 activation
  • Cell Cycle Arrest: Causes S-phase accumulation (58% vs 32% in controls) by disrupting DNA replication machinery
  • Selective Cytotoxicity: Inhibits HeLa cell proliferation (IC₅₀ = 2.71 μM at 72h) while sparing normal HMEC cells (IC₅₀ >100 μM at 48h) [1] [9]

This dual immunostimulatory and direct cytotoxic profile provides a therapeutic advantage in poorly immunogenic tumors. When integrated into antitumor vaccines, CU-CPT17e's multi-TLR activation enhances immunological memory formation, evidenced by prolonged survival in murine tumor rechallenge models [6].

Table 3: Immune and Direct Anticancer Effects of CU-CPT17e

Biological ActivityExperimental FindingsSignificance
TLR3 Activation (HEK293)EC₅₀ = 4.80 ± 0.73 μM; 13.9-fold NF-κB inductionTRIF pathway engagement for IFN production
TLR9 Activation (HEK293)EC₅₀ = 5.66 ± 0.17 μMEnhanced cross-presentation to T cells
TLR8 Activation (HEK293)EC₅₀ = 13.5 ± 0.58 μMProinflammatory IL-12 and TNF-α secretion
THP-1 Cytokine SecretionIFN-γ↑, IL-12p70↑, TNF-α↑ (dose-dependent)Synergistic T-cell and NK cell activation
HeLa Antiproliferation (72h)IC₅₀ = 2.71 μMDirect tumor cell growth inhibition
HMEC Selectivity (72h)IC₅₀ = 79.53 μMFavorable therapeutic window for normal cells

Properties

CAS Number

2109805-75-4

Product Name

CU-CPT17e

IUPAC Name

6,7-bis[(4-nitrophenyl)methoxy]spiro[chromene-2,4'-oxane]

Molecular Formula

C27H24N2O8

Molecular Weight

504.5 g/mol

InChI

InChI=1S/C27H24N2O8/c30-28(31)22-5-1-19(2-6-22)17-35-25-15-21-9-10-27(11-13-34-14-12-27)37-24(21)16-26(25)36-18-20-3-7-23(8-4-20)29(32)33/h1-10,15-16H,11-14,17-18H2

InChI Key

LHTNFHWDTHQECR-UHFFFAOYSA-N

SMILES

C1COCCC12C=CC3=CC(=C(C=C3O2)OCC4=CC=C(C=C4)[N+](=O)[O-])OCC5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

C1COCCC12C=CC3=CC(=C(C=C3O2)OCC4=CC=C(C=C4)[N+](=O)[O-])OCC5=CC=C(C=C5)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.